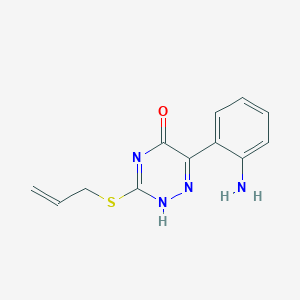

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

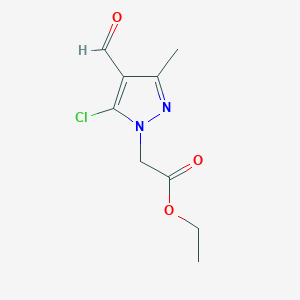

The compound “3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL” is a complex organic molecule. It contains an allylthio group (-S-CH2-CH=CH2), an aminophenyl group (a benzene ring with an -NH2 group), and a 1,2,4-triazin-5-ol group (a triazine ring with a hydroxyl group at the 5th position) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the aromatic aminophenyl group and the triazine ring suggests that the compound may exhibit resonance, which could affect its chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The allylthio group might participate in reactions involving the sulfur atom or the carbon-carbon double bond. The aminophenyl group could engage in reactions typical of aromatic amines, and the triazine ring might undergo reactions at the hydroxyl group or with the ring itself .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like -OH and -NH2 might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Reactivity

1,2,4-Triazine derivatives, including compounds like "3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL," are synthesized through various strategies to explore their reactivity towards electrophilic and nucleophilic reagents. These compounds have shown a versatile range of chemical behaviors depending on solvent polarity, temperature, molarity, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019). The synthesis pathways are crucial for tailoring these compounds for specific biological and pharmacological applications.

Biological Significance

The triazine scaffold, as found in these derivatives, is noted for a wide spectrum of biological activities. This includes antimicrobial, anticancer, anti-HIV, and various enzymatic effects, making them valuable in medicinal and pharmacological research. The biological evaluation of synthesized 1,2,4-triazine derivatives underscores their potential as drug candidates or bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Applications in Medicinal Chemistry

Heterocyclic compounds bearing the triazine scaffold are integral in medicinal chemistry, showing promise across various therapeutic areas. The triazine nucleus, thanks to its pharmacological profile, serves as an interesting core for developing future drugs with antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties (Verma, Sinha, & Bansal, 2019).

Industrial and Agricultural Use

Apart from medicinal applications, 3- and 4-substituted amino-1,2,4-triazoles have found use in agriculture and industry, including the production of plant protection products and pharmaceuticals. These derivatives also contribute to the creation of heat-resistant polymers and products with fluorescent properties, demonstrating the versatility of 1,2,4-triazine derivatives in various scientific and practical fields (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJHOVIHOYRMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365035 |

Source

|

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353516-57-1 |

Source

|

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)